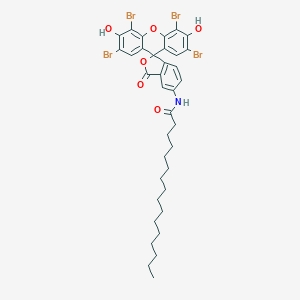

5-(N-Hexadecanoyl)aminoeosin

Description

Properties

CAS No. |

114586-25-3 |

|---|---|

Molecular Formula |

C36H39Br4NO6 |

Molecular Weight |

901.3 g/mol |

IUPAC Name |

N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide |

InChI |

InChI=1S/C36H39Br4NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(42)41-21-16-17-23-22(18-21)35(45)47-36(23)24-19-26(37)31(43)29(39)33(24)46-34-25(36)20-27(38)32(44)30(34)40/h16-20,43-44H,2-15H2,1H3,(H,41,42) |

InChI Key |

TVDLMLYZIDNGFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |

Other CAS No. |

114586-25-3 |

Synonyms |

5-(N-hexadecanoyl)aminoeosin |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 N Hexadecanoyl Aminoeosin

Chemo-selective Synthesis Routes of 5-(N-Hexadecanoyl)aminoeosin

The primary route for the synthesis of this compound involves the chemoselective N-acylation of 5-aminoeosin (B1499266). This reaction is a straightforward and common method for introducing a fatty acid chain onto an amino-functionalized fluorophore. The synthesis begins with the commercially available 5-aminoeosin, which serves as the direct precursor.

The most common acylating agent for this transformation is hexadecanoyl chloride (palmitoyl chloride), due to its high reactivity. The reaction is typically carried out in an aprotic organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to ensure the solubility of the reactants. A tertiary amine base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is generally included to act as a scavenger for the hydrochloric acid byproduct generated during the reaction. The reaction proceeds at room temperature, although gentle heating may be applied to enhance the reaction rate.

An alternative approach involves the use of hexadecanoic acid in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS). This method forms an activated ester of hexadecanoic acid in situ, which then readily reacts with the amino group of 5-aminoeosin. This latter method is often preferred when milder reaction conditions are required to avoid potential side reactions.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Acylating Agent | Coupling/Activating Agents | Solvent | Base | Typical Reaction Conditions |

|---|---|---|---|---|---|

| Acyl Chloride | Hexadecanoyl chloride | None | Dichloromethane (DCM), Dimethylformamide (DMF) | Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA) | Room temperature, 2-12 hours |

Optimization of Reaction Conditions for Research Scale Production and Purity

For the efficient production of this compound with high purity on a research scale, optimization of the reaction conditions is crucial. Key parameters that are typically adjusted include the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the duration of the reaction.

A slight excess of the acylating agent (1.1 to 1.5 equivalents) is often employed to ensure the complete consumption of the starting 5-aminoeosin. The concentration of the reactants is also a critical factor; higher concentrations can accelerate the reaction rate but may also lead to increased side product formation or aggregation.

The selection of the solvent and base is interdependent. A solvent that fully dissolves both reactants is essential for a homogeneous reaction mixture. The basicity of the amine scavenger should be sufficient to neutralize the acid byproduct without promoting unwanted side reactions.

Monitoring the reaction progress is typically achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the crude product is purified, commonly by column chromatography on silica (B1680970) gel, using a gradient of polar solvents, such as methanol (B129727) in dichloromethane, to elute the desired product. The final purity is then assessed by analytical HPLC and the structure confirmed by mass spectrometry and NMR spectroscopy.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Considerations | Typical Range/Options |

|---|---|---|

| Stoichiometry | Excess of acylating agent to drive the reaction to completion. | 1.1 - 1.5 equivalents of acylating agent |

| Solvent | Should dissolve all reactants and be inert to the reaction conditions. | Dichloromethane, Dimethylformamide, Tetrahydrofuran |

| Base | Should effectively scavenge acid byproduct without causing side reactions. | Triethylamine, N,N-diisopropylethylamine |

| Temperature | To balance reaction rate and minimize decomposition or side products. | 0°C to 40°C |

| Reaction Time | Monitored to ensure completion and prevent product degradation. | 2 - 24 hours |

| Purification | To isolate the pure product from unreacted starting materials and byproducts. | Silica gel column chromatography, Preparative HPLC |

Strategies for Isotopic Labeling and Reporter Tag Incorporation for Advanced Studies

For advanced biological studies, such as metabolic tracing or quantitative mass spectrometry, isotopic labeling of this compound is highly valuable. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

Isotopic labels can be introduced into the hexadecanoyl chain by using an isotopically labeled precursor, such as [¹³C₁₆]-hexadecanoic acid or deuterated hexadecanoyl chloride. These labeled fatty acids can then be coupled to 5-aminoeosin using the synthetic methods described previously. Alternatively, the eosin (B541160) core can be labeled, although this is a more synthetically challenging approach that would require a custom synthesis of the labeled 5-aminoeosin precursor.

Incorporation of reporter tags, such as biotin (B1667282) for affinity purification or a clickable alkyne or azide (B81097) group for bioorthogonal conjugation, can also be achieved. This is typically done by modifying the hexadecanoyl chain. For example, a long-chain amino acid could be acylated with a biotinylated fatty acid, and then the terminal carboxylic acid of this conjugate could be coupled to 5-aminoeosin.

Design and Synthesis of Analogs for Mechanistic Investigations and Enhanced Utility

Structure-Activity Relationship (SAR) Studies in Research Probes

To understand how the structure of this compound influences its properties as a research probe, a series of analogs can be synthesized. Structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule and evaluating the impact on its function, such as membrane affinity, fluorescence properties, and cellular localization.

Modifications to the acyl chain are a primary focus for SAR studies. Analogs with varying chain lengths (e.g., C8, C12, C18) can be synthesized to investigate the effect of lipophilicity on membrane partitioning. Introducing unsaturation (e.g., using oleoyl (B10858665) chloride) or branching in the fatty acid chain can alter the probe's interaction with different lipid microdomains.

Targeted Modifications for Spectroscopic Resolution and Specificity Enhancements

The spectroscopic properties of the eosin core can be fine-tuned through chemical modification. While the core of this compound is typically not altered to maintain its fundamental spectral characteristics, minor modifications to the xanthene ring system of eosin can be explored to shift the excitation and emission maxima or to enhance the quantum yield and photostability. For example, altering the number and position of the bromine atoms on the fluorescein (B123965) backbone can influence the fluorescence lifetime and the rate of intersystem crossing.

To enhance specificity, the fatty acid chain can be functionalized with a targeting moiety. For instance, attaching a small molecule that binds to a specific protein could direct the probe to a particular subcellular location. These targeted modifications transform the general membrane probe into a more specialized tool for investigating specific biological processes.

Spectroscopic and Photophysical Characterization Methodologies for 5 N Hexadecanoyl Aminoeosin in Research Contexts

Advanced Fluorescence Spectroscopy Techniques for Characterization

Fluorescence spectroscopy provides a powerful suite of tools for investigating 5-(N-Hexadecanoyl)aminoeosin, a compound whose eosin (B541160) moiety confers strong fluorescent properties. ontosight.ai The attached hexadecanoyl chain provides hydrophobicity, allowing the probe to be used in studies of cell membranes and lipid metabolism. ontosight.ai

Time-Resolved Fluorescence Anisotropy Studies for Rotational Dynamics

Time-resolved fluorescence anisotropy is a sophisticated technique used to measure the rotational motion of fluorescent molecules, providing insights into their size, shape, and the viscosity of their immediate environment. nih.govpicoquant.com The principle relies on exciting the sample with vertically polarized light, which preferentially excites fluorophores whose absorption transition moments are aligned with the polarization plane (photoselection). nih.govpicoquant.com The subsequent rotational diffusion of the excited molecules randomizes this alignment before they emit a photon. By measuring the polarization of the emitted fluorescence parallel and perpendicular to the excitation polarization over time, the rate of this rotational motion can be determined. technoinfo.ru

For this compound (E16), this method is particularly valuable for probing its dynamics within lipid bilayers or when bound to macromolecules. When incorporated into a lipid membrane, the rotational motion of the E16 probe is hindered compared to its motion in an isotropic solution. The rate and extent of this motion are sensitive to the fluidity and order of the lipid environment. picoquant.com For example, time-resolved phosphorescence anisotropy has been used to assess the rotational dynamics of lipoproteins labeled with probes, a technique analogous to fluorescence anisotropy studies with E16. spiedigitallibrary.org

The analysis of the anisotropy decay curve, R(t), yields key parameters:

Initial Anisotropy (r₀): The anisotropy at time zero, which is dependent on the angle between the absorption and emission transition dipoles of the fluorophore. technoinfo.ru

Rotational Correlation Time (τᵣ): This parameter quantifies the speed of the rotational motion. A longer correlation time indicates slower rotation, which can be due to a larger rotating unit (e.g., probe bound to a protein) or a more viscous microenvironment (e.g., a gel-phase lipid bilayer). picoquant.comtechnoinfo.ru

Residual Anisotropy (r∞): A non-zero value for anisotropy at long times indicates that the rotational motion is restricted, as would be expected for a probe embedded within the ordered environment of a cell membrane. technoinfo.ru

Table 1: Hypothetical Time-Resolved Anisotropy Parameters for this compound in Different Environments

| Environment | Initial Anisotropy (r₀) | Rotational Correlation Time (τᵣ) (ns) | Residual Anisotropy (r∞) | Interpretation |

| Isotropic Solvent (e.g., Ethanol) | ~0.35 | < 1 | 0 | Fast, unrestricted tumbling in a low-viscosity medium. |

| Liquid-Disordered Lipid Vesicle | ~0.35 | 5 - 10 | ~0.05 | Slower, slightly restricted motion within a fluid membrane. |

| Liquid-Ordered Lipid Vesicle | ~0.35 | > 15 | ~0.15 | Highly restricted and slow rotation in a viscous, ordered membrane. |

| Bound to a Large Protein | ~0.35 | > 25 | > 0.2 | Very slow rotation, dominated by the tumbling of the entire protein-probe complex. |

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications in Model Systems

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that creates contrast based on the fluorescence lifetime of a probe at each pixel of an image, rather than its intensity. wikipedia.org The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state via photon emission. kcl.ac.uk This lifetime is an intrinsic property of the molecule but is highly sensitive to its local micro-environment, including factors like pH, ion concentration, viscosity, and the presence of quenching molecules. wikipedia.orgillinois.edu

In the context of this compound, FLIM is a powerful tool for mapping its environment in heterogeneous systems like cells or model membranes. Because the hydrophobic hexadecanoyl tail allows E16 to insert into cell membranes, FLIM can visualize variations in membrane properties. ontosight.ai For instance, a shorter fluorescence lifetime might indicate that the probe is in a region of the membrane where its fluorescence is being quenched by a specific lipid or protein, or it could reveal areas of different local polarity or viscosity.

FLIM is particularly advantageous for detecting Förster Resonance Energy Transfer (FRET), an interaction that occurs when an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor molecule. nih.gov This energy transfer process provides an additional decay pathway for the donor, leading to a measurable decrease in its fluorescence lifetime. wikipedia.org By using E16 as a donor or acceptor in a FRET pair, FLIM can be used to study the proximity and interaction between E16 and other labeled molecules within a model system, providing spatial information on molecular interactions with nanometer-scale resolution. nih.gov

Table 2: Representative Fluorescence Lifetime Data for this compound

| System | Condition | Average Fluorescence Lifetime (τ) (ns) | Interpretation |

| Aqueous Buffer | Probe Aggregates | ~0.5 | Self-quenching due to aggregation in a polar environment. |

| DPPC Vesicles | Probe in Lipid Bilayer | ~2.2 | De-aggregation and insertion into the hydrophobic membrane core. |

| DPPC Vesicles with Quencher | Probe + Quencher in Bilayer | ~1.5 | Lifetime reduction due to quenching indicates proximity to the quencher. |

| FRET System | E16 (Donor) alone | ~2.2 | Baseline lifetime of the donor probe in the membrane. |

| FRET System | E16 (Donor) + Acceptor | ~1.1 | Significant lifetime decrease indicates efficient FRET, confirming molecular interaction. |

Steady-State Fluorescence Quenching Analysis for Interaction Studies

Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by its interaction with other substances, known as quenchers. Steady-state quenching analysis is a widely used method to study the accessibility of a fluorophore to quenchers, providing information about the probe's location and environment. researchgate.net

The process is often described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. researchgate.netresearchgate.net A linear Stern-Volmer plot (a graph of F₀/F versus [Q]) is indicative of a single quenching mechanism. researchgate.net

For this compound embedded in a model membrane, quenching experiments using different types of quenchers can reveal the depth of the eosin fluorophore within the lipid bilayer. For example, a water-soluble quencher that cannot penetrate the membrane will only quench the fluorescence of E16 molecules that are exposed to the aqueous phase. Conversely, a quencher that resides deep within the hydrophobic core of the membrane will be more effective at quenching a deeply embedded probe. Studies on eosin have demonstrated that its fluorescence can be effectively quenched by various organic dyes, often through an electron transfer mechanism. researchgate.net

Table 3: Stern-Volmer Analysis of this compound in a Lipid Bilayer

| Quencher Type | Quencher Example | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Inferred Location of Eosin Fluorophore |

| Aqueous, Membrane-Impermeant | Iodide (I⁻) | Low | Shielded from the aqueous phase, likely within the bilayer. |

| Interfacial | 5-DOXYL-stearic acid | High | Located near the lipid-water interface. |

| Hydrophobic Core | 16-DOXYL-stearic acid | Moderate | Located within the upper portion of the acyl chain region, but not in the deep core. |

Absorption Spectroscopic Methods for Molecular Interaction Probing

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the absorption spectrum is dominated by the eosin moiety. Studies on eosin and its derivatives show that the absorption spectrum is highly sensitive to the local environment. nih.govresearchgate.net Factors such as solvent polarity, pH, and binding to other molecules like surfactants or proteins can cause shifts in the absorption maximum (λ_max) and changes in the molar absorptivity. researchgate.netcuni.cz

When E16 partitions from an aqueous environment into the hydrophobic interior of a lipid membrane or binds to a protein, its local environment changes dramatically. This change is reflected in its absorption spectrum, typically as a red shift (a shift to a longer wavelength). researchgate.net For example, the absorption maximum of eosin Y in aqueous solution is around 517 nm, but this peak can shift to ~538 nm in the presence of certain surfactants that form micelles, which act as simple membrane models. researchgate.net Similar shifts are observed when eosin derivatives are incorporated into liposomes. researchgate.net Therefore, monitoring the absorption spectrum of E16 provides a straightforward method to study its binding and partitioning in model systems.

Table 4: Environmental Effects on the Absorption Maximum (λ_max) of this compound

| Solvent/System | Dielectric Constant | Typical λ_max (nm) | Observation |

| Water (pH 7.4) | ~80 | ~518 | Baseline spectrum in a highly polar environment. |

| Ethanol | ~25 | ~525 | Red shift indicating a less polar environment. |

| DMPC Lipid Vesicles | ~2-5 (core) | ~535 | Significant red shift upon insertion into the hydrophobic membrane. |

| Bound to Serum Albumin | N/A | ~530 | Red shift indicating binding to a hydrophobic pocket on the protein. |

Circular Dichroism Spectroscopy for Conformational Dynamics in Chiral Environments

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light. This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules, such as proteins and nucleic acids. nih.gov

The this compound molecule itself is achiral and therefore does not produce a CD signal. However, an "induced" CD signal can be generated if the achiral E16 probe binds to a chiral macromolecule (like a protein or DNA) in a specific, constrained orientation. nih.gov The interaction with the chiral binding site forces the electronic transitions of the eosin chromophore into a chiral arrangement, causing it to differentially absorb circularly polarized light.

Therefore, CD spectroscopy can be used in two primary ways in studies involving E16:

To probe conformational changes of the host: The intrinsic CD signal of a protein, typically in the far-UV region (190-250 nm), provides information about its secondary structure (α-helix, β-sheet). The binding of E16 could induce conformational changes in the protein, which would be detectable as a change in its CD spectrum.

To detect specific binding via induced CD: The appearance of a new CD signal in the visible region of the spectrum, corresponding to the absorption band of the eosin chromophore (~530 nm), would be direct evidence of the specific and stereochemically defined binding of E16 to the chiral host. The shape and magnitude of this induced signal can provide information about the geometry of the binding site.

Nuclear Magnetic Resonance (NMR) Methodologies for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. While NMR studies of large membrane-protein complexes can be challenging, NMR can provide invaluable structural details on the interaction of probes like this compound with smaller model systems such as micelles or when bound to soluble proteins or cyclodextrins. beilstein-journals.org

NMR characterization of eosin-conjugated molecules has been successfully performed to confirm their structure. beilstein-journals.org Techniques such as 1D ¹H NMR and 2D correlation spectroscopy (COSY, HSQC) can be used to assign the proton and carbon signals of the E16 molecule.

For interaction studies, Nuclear Overhauser Effect (NOE) based techniques, like NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly useful. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. By observing NOE cross-peaks between protons on the E16 molecule and protons on its binding partner (e.g., lipid acyl chains in a micelle or amino acid residues of a protein), one can precisely identify the points of contact. This allows for the detailed mapping of the binding interface and the determination of the probe's orientation within the binding site. nih.govbeilstein-journals.org

Raman and Surface-Enhanced Raman Spectroscopy (SERS) Applications for Vibrational Analysis

Raman spectroscopy and its more sensitive counterpart, Surface-Enhanced Raman Spectroscopy (SERS), are powerful non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. This data offers a molecular fingerprint, enabling the identification of chemical structure and the study of molecular interactions. For a complex dye molecule like this compound, these techniques are invaluable for elucidating the contributions of its distinct chemical moieties: the xanthene core and the appended N-hexadecanoyl amino group.

Raman spectroscopy measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the energy of specific molecular vibrations. iphy.ac.cn Each peak in a Raman spectrum corresponds to a particular vibrational mode, such as the stretching or bending of specific bonds. optica.org The number of vibrational modes for a non-linear molecule is determined by the formula 3N-6, where N is the number of atoms, resulting in a rich and complex spectrum for a molecule like this compound. researchgate.net

Due to the inherent low efficiency of the Raman scattering process, SERS is often employed for the analysis of dyes. SERS can enhance the Raman signal by many orders of magnitude (up to 10¹⁴) for molecules adsorbed onto or very near to a nanostructured metal surface, typically gold or silver. rsc.orgnih.gov This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement from the excitation of localized surface plasmons on the metal nanostructures and a chemical enhancement involving charge-transfer between the molecule and the SERS substrate. researchgate.net This dramatic increase in signal intensity allows for the detection of trace amounts of a substance, even down to the single-molecule level. rsc.org

Vibrational Analysis of the Eosin Core

While specific Raman and SERS studies on this compound are not extensively documented in publicly available literature, a comprehensive analysis can be built upon the well-characterized spectra of its parent chromophore, Eosin Y. The vibrant color of eosin is due to the extensive conjugation in its xanthene ring system. The Raman spectrum of Eosin Y is dominated by the vibrational modes of this polycyclic aromatic core.

Key vibrational modes for the eosin xanthene core, as observed in studies of Eosin Y, include contributions from the stretching and deformation of the aromatic rings and the C-O-C ether linkage. researchgate.netscribd.com The bromination pattern on the xanthene ring also influences the spectral features. SERS spectra of Eosin Y typically show strong enhancement of the peaks related to the xanthene and benzene (B151609) ring stretching modes. researchgate.net For instance, signals around 1620 cm⁻¹, 1572 cm⁻¹, and 1511 cm⁻¹ are characteristic of the aromatic ring vibrations. scribd.com The treatment of xanthene dyes with agents like nitric acid has been shown to improve the SERS signal by promoting more efficient adsorption onto the metallic nanoparticle surface. scribd.com

Below is a table summarizing prominent Raman and SERS peaks observed for the parent Eosin Y molecule, which are expected to constitute the core spectral signature of this compound.

| Wavenumber (cm⁻¹) | Assignment (based on Eosin Y) |

| ~1620 | Aromatic C-C stretching |

| ~1572 | Aromatic C-C stretching |

| ~1511 | Aromatic C-C stretching |

| ~1459 | Aromatic ring vibration |

| ~1335 | Xanthene ring stretching |

| ~1179 | C-O-C symmetric stretching of the xanthene ether bridge |

| ~712 | C-Br stretching |

| ~643 | In-plane ring deformation |

| ~476 | Out-of-plane ring deformation |

| ~281 | Ring deformation modes |

Data compiled from studies on Eosin Y. researchgate.netscribd.com

Expected Vibrational Signatures of the N-Hexadecanoyl Amino Group

The addition of the 5-(N-Hexadecanoyl)amino substituent introduces a new set of vibrational modes that will be superimposed on the eosin core spectrum. This substituent consists of a long aliphatic chain (hexadecanoyl) and an amide linkage.

The long alkyl chain of the hexadecanoyl group will give rise to characteristic Raman bands. These include:

C-H Stretching: Intense bands in the 2800-3000 cm⁻¹ region, specifically symmetric (~2850 cm⁻¹) and asymmetric (~2884 cm⁻¹) stretching of methylene (B1212753) (CH₂) groups. The intensity ratios in this region can provide information on the conformational order of the alkyl chain. researchgate.net

CH₂ Bending/Scissoring: A prominent peak around 1450 cm⁻¹.

C-C Stretching: Bands in the 1050-1150 cm⁻¹ region, which are sensitive to the trans and gauche conformations of the acyl chain. spectroscopyonline.com

The amide linkage (-CO-NH-) introduces its own set of characteristic vibrations, most notably the Amide I, II, and III bands.

Amide I: Primarily C=O stretching, typically observed between 1600 and 1700 cm⁻¹. This band is very sensitive to hydrogen bonding and conformation. psu.edu

Amide II: A combination of N-H in-plane bending and C-N stretching, usually found between 1510 and 1570 cm⁻¹.

Amide III: A complex mix of C-N stretching and N-H bending, appearing between 1220 and 1300 cm⁻¹.

The following table outlines the expected characteristic Raman bands for the N-Hexadecanoyl amino moiety.

| Wavenumber (cm⁻¹) | Assignment |

| ~2884 | Asymmetric CH₂ stretching |

| ~2850 | Symmetric CH₂ stretching |

| ~1640-1680 | Amide I (C=O stretch) |

| ~1510-1570 | Amide II (N-H bend, C-N stretch) |

| ~1450 | CH₂ scissoring |

| ~1220-1300 | Amide III (C-N stretch, N-H bend) |

| ~1050-1150 | C-C skeletal stretching (trans/gauche conformers) |

Data compiled from general spectroscopic data for long-chain alkanamides and N-acyl compounds. researchgate.netpsu.eduspectroscopyonline.com

In a SERS experiment, the orientation of this compound on the metallic surface will significantly influence which vibrational modes are enhanced. If the molecule adsorbs via the polar xanthene core, the vibrations of the core will likely be more strongly enhanced. Conversely, if the long, lipophilic hexadecanoyl chain interacts with a modified, hydrophobic SERS substrate, its characteristic signals may become more prominent. researchgate.net The SERS technique, therefore, not only identifies the molecule but can also provide insights into its adsorption geometry and interaction with the enhancing substrate.

Applications of 5 N Hexadecanoyl Aminoeosin As a Research Probe in Model Biological Systems

Advanced Cellular Imaging Research Methodologies

The fluorescent properties of 5-(N-Hexadecanoyl)aminoeosin make it suitable for a range of advanced cellular imaging techniques, enabling researchers to visualize and track dynamic processes within cells.

Live-Cell Imaging Techniques for Subcellular Localization Studies

Live-cell imaging allows for the real-time visualization of cellular structures and processes. The ability to label specific components, such as the plasma membrane, without significantly perturbing cellular function is crucial for these studies. docplayer.gr Fluorescent probes like this compound and its analogs are instrumental in this regard. nih.gov

This compound and its fluorescein (B123965) analog, 5-(N-hexadecanoyl)aminofluorescein (HEDAF), have been utilized to label the plasma membrane of living cells. scispace.com The long hexadecanoyl chain anchors the probe within the lipid bilayer, while the fluorescent headgroup resides at the membrane-water interface, allowing for clear visualization of the cell surface. nih.gov Studies using HEDAF in Madin-Darby canine kidney (MDCK) cells have demonstrated its utility in labeling the plasma membrane for lateral mobility studies. scispace.com

In a study on bovine aortic endothelial cell monolayers, the solution properties of 5-(N-hexadecanoyl)aminofluorescein were found to influence its labeling pattern. nih.gov Under specific conditions (4°C and pH 7.3), it selectively labeled the apical membrane domain. nih.gov However, under more soluble conditions (20°C and pH 8.5), both apical and basolateral membrane domains were labeled, highlighting the importance of experimental conditions in subcellular localization studies. nih.gov This property can be exploited to specifically investigate different membrane domains in polarized cells.

The uptake of this compound into lipoproteins has been shown to result in a significant enhancement of its fluorescence, a property that can be leveraged to study lipoprotein interactions with cells. spiedigitallibrary.org

Table 1: Subcellular Localization Studies using this compound and Analogs

| Cell Type | Probe | Observed Localization | Key Findings |

| Madin-Darby canine kidney (MDCK) cells | 5-(N-hexadecanoyl)aminofluorescein (HEDAF) | Plasma membrane | Useful for determining the lateral mobility of membrane components. scispace.com |

| Bovine aortic endothelial cells | 5-(N-hexadecanoyl)aminofluorescein | Apical plasma membrane (under specific conditions) | Probe penetration and labeling are dependent on solution properties like temperature and pH. nih.gov |

| L1210 leukemia cells | This compound | Concentrated near the cell-membrane surface | Utilized for studying singlet oxygen generation and diffusion. researchgate.netresearchgate.net |

Super-Resolution Microscopy Applications (e.g., STED, PALM/dSTORM) for Nanoscale Imaging

Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanoscale. plos.org These methods, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM), rely on the photophysical properties of fluorescent probes. plos.org

While specific studies detailing the use of this compound in STED, PALM, or dSTORM are not extensively documented in the provided search results, its characteristics as a membrane probe make it a potential candidate for such applications. The principle of these techniques involves the precise localization of individual fluorophores. For instance, dSTORM utilizes the photoswitching of organic dyes between fluorescent "on" and dark "off" states to reconstruct a high-resolution image. nih.gov The eosin (B541160) headgroup of the probe could potentially be engineered or used in specific buffer conditions to exhibit the required photoswitching behavior for dSTORM.

The successful application of other fluorescent lipid analogs in super-resolution imaging suggests the feasibility of using this compound. For these techniques to be effective, the probe must be able to label the structure of interest with high density and possess the necessary photostability and photoswitching characteristics.

Flow Cytometry for Population-Level Analysis of Probe Uptake and Distribution

Flow cytometry is a powerful technique for analyzing the characteristics of a large population of cells. nih.gov It can be used to quantify the uptake and distribution of fluorescent probes like this compound within a cell population.

Studies have utilized flow cytometry to analyze cells labeled with fluorescent probes to assess various parameters, including cell viability and apoptosis when used in conjunction with other dyes like propidium (B1200493) iodide and Annexin V. nih.govmdpi.com In the context of this compound, flow cytometry can be employed to measure the efficiency of membrane labeling across a cell population and to sort cells based on the intensity of their membrane fluorescence. This can be particularly useful for studying variations in membrane properties or probe uptake in heterogeneous cell populations.

For example, in a study of L1210 leukemia cells, while not the primary method of analysis, flow cytometry could be used to quantify the percentage of cells successfully labeled with this compound and to correlate the level of labeling with other cellular parameters being investigated, such as the photodynamic effects of the probe. scholaris.ca

Table 2: Potential Flow Cytometry Applications for this compound

| Analysis | Purpose | Potential Insights |

| Quantification of Probe Uptake | To measure the amount of this compound incorporated into the cell membranes of a population. | Understanding the kinetics and variability of membrane labeling. |

| Cell Sorting | To isolate subpopulations of cells based on their membrane fluorescence intensity. | Studying cells with different membrane characteristics or probe affinities. |

| Co-labeling Studies | To analyze the relationship between membrane labeling with this compound and other cellular markers (e.g., for apoptosis, cell cycle). | Investigating the effects of the probe or the relationship between membrane properties and other cellular states. |

Membrane Biophysics and Lipid Bilayer Interaction Studies

The amphipathic nature of this compound makes it an excellent tool for investigating the biophysical properties of lipid membranes and the interactions of molecules within them.

Characterization of Membrane Partitioning and Insertion Mechanisms

The process by which a molecule partitions into and inserts itself within a lipid bilayer is fundamental to its function as a membrane probe. The long hexadecanoyl chain of this compound drives its insertion into the hydrophobic core of the membrane, a process governed by the hydrophobic effect. frontiersin.org The negatively charged eosin headgroup likely resides at the membrane-water interface.

Studies on analogous fluorescent lipid probes have provided insights into these mechanisms. The partitioning of such probes is influenced by factors including the lipid composition of the membrane, temperature, and the pH of the surrounding medium. nih.govfrontiersin.org For instance, the insolubility of 5-(N-hexadecanoyl)aminofluorescein under certain conditions was shown to be a critical factor in its restricted partitioning to the apical membrane of endothelial cells, rather than the presence of tight junctions. nih.gov This highlights that the physicochemical properties of the probe itself play a significant role in its interaction with and transport across membranes.

The interaction of this compound with lipoproteins, leading to a significant increase in fluorescence, suggests a partitioning mechanism that is sensitive to the local lipid environment. spiedigitallibrary.org

Investigation of Lipid Domain Organization and Dynamics (e.g., Raft Studies)

Cell membranes are not homogenous structures but are organized into specialized microdomains, often referred to as lipid rafts. These domains are enriched in cholesterol and sphingolipids and play crucial roles in cellular processes like signal transduction. semanticscholar.org Fluorescent probes are essential tools for visualizing and characterizing these domains. nih.gov

Fluorescent lipid analogs, including those similar in structure to this compound, have been used to study the organization and dynamics of lipid domains. portlandpress.com The partitioning of these probes between different lipid phases (e.g., liquid-ordered and liquid-disordered) can provide information about the properties of these domains. portlandpress.com It is important to note that the fluorescent tag itself can sometimes influence the partitioning behavior of the probe, and therefore, careful characterization in model membrane systems is crucial. portlandpress.com

A study on rat basophilic leukemia (RBL) cells showed that a negatively charged lipid analog, this compound, co-aggregated with cross-linked cell surface proteins, suggesting a redistribution of pre-existing membrane domains or the formation of new ones upon protein clustering. semanticscholar.org This indicates that this compound can be used as a reporter for changes in the lateral organization of the plasma membrane.

Table 3: Research Findings on Lipid Domain Interactions

| Study System | Probe | Key Finding | Implication |

| Rat basophilic leukemia (RBL) cells | This compound | Co-aggregation with cross-linked IgE receptors. | The probe can report on the reorganization of plasma membrane domains induced by protein clustering. semanticscholar.org |

| Model Membranes | General Fluorescent Lipid Analogs | Partitioning behavior depends on the lipid phase (liquid-ordered vs. liquid-disordered). | Can be used to visualize and characterize lipid rafts, but probe behavior must be carefully validated. portlandpress.com |

Methodologies for Studying Lipid-Protein Interactions at the Membrane Interface

The study of interactions between lipids and proteins is fundamental to understanding membrane function. nih.gov this compound is employed in several fluorescence-based methodologies to elucidate these complex interactions. These methods leverage the sensitivity of the eosin fluorophore to its immediate environment.

Fluorescence Resonance Energy Transfer (FRET): This technique is a cornerstone for measuring molecular proximity. This compound can be used as either a donor or acceptor fluorophore in FRET pairs. When a protein of interest is labeled with a complementary fluorophore, the occurrence of FRET upon their interaction within the membrane provides quantitative data on binding affinity and dynamics.

Fluorescence Quenching Assays: The fluorescence intensity of the eosin moiety can be quenched by specific amino acid residues (e.g., tryptophan) on a protein or by other quencher molecules. By observing the degree of quenching when a protein interacts with a membrane containing the probe, researchers can infer the proximity and nature of the interaction. This method is particularly useful for determining which parts of a protein are embedded within or associated with the membrane. researchgate.net

Environmental Sensitivity: The fluorescence emission spectrum and quantum yield of eosin are sensitive to the polarity and viscosity of its environment. thermofisher.com When a protein binds near the probe, it can alter the local hydration and dielectric properties of the membrane interface. This results in a measurable shift in the emission wavelength or a change in fluorescence intensity, providing insights into the nature of the binding event. nih.gov

These methodologies allow for the real-time, quantitative analysis of lipid-protein interactions in systems that mimic the native cellular context. nih.govnih.gov

Use in Artificial Membrane Systems (Liposomes, Supported Lipid Bilayers, Nanodiscs)

To isolate and study specific membrane interactions, researchers utilize simplified, artificial membrane systems. This compound is readily incorporated into these models, rendering them fluorescent and enabling detailed biophysical analysis.

Liposomes: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. nih.gov By incorporating this compound into the liposome (B1194612) bilayer, researchers can study how peripheral or integral membrane proteins associate with the membrane. nih.govnih.gov For instance, the binding of a protein to these fluorescent liposomes can be monitored by changes in fluorescence anisotropy or intensity.

Supported Lipid Bilayers (SLBs): SLBs are planar membranes formed on a solid substrate. plos.org They provide a stable platform for surface-sensitive techniques like fluorescence microscopy. When SLBs are formed with lipids including this compound, they create a model surface to visualize protein binding, diffusion, and the formation of membrane domains.

Nanodiscs: Nanodiscs are nanoscale patches of lipid bilayer stabilized by a belt of membrane scaffold proteins (MSPs). nih.govfrontiersin.org They are a superior system for studying single membrane proteins in a native-like lipid environment without the use of detergents. frontiersin.orgbiorxiv.org Incorporating this compound into nanodiscs alongside a protein of interest allows for precise stoichiometric and functional studies, revealing how the protein interacts with its immediate lipid neighbors. biorxiv.org

| System | Description | Advantages for Probe Use | Common Applications |

|---|---|---|---|

| Liposomes | Self-assembled spherical vesicles with an aqueous core. nih.gov | Easy to prepare; suitable for bulk solution measurements (e.g., FRET, quenching); can model membrane curvature. nih.gov | Protein binding assays, membrane fusion studies, permeability assays. researchgate.net |

| Supported Lipid Bilayers (SLBs) | Planar lipid bilayer formed on a solid support (e.g., glass, mica). plos.org | Excellent for microscopy (TIRF, confocal); high stability; allows study of lateral diffusion. | Visualizing protein-membrane interactions, studying 2D protein organization. |

| Nanodiscs | Discoidal, detergent-free lipid bilayer encircled by scaffold proteins. nih.govfrontiersin.org | Provides a native-like environment; monodisperse size; ideal for studying single membrane proteins. frontiersin.orgbiorxiv.org | Structural studies (Cryo-EM), functional analysis of membrane proteins, lipid selectivity studies. biorxiv.org |

Protein Interaction and Microenvironment Sensing Methodologies

The eosin component of the probe acts as a sensitive reporter on molecular events, making it invaluable for studying protein dynamics and organization.

Probing Protein Conformational Changes and Ligand Binding

A key application of eosin-based probes is in monitoring the conformational dynamics of proteins, particularly membrane-bound enzymes and receptors. nih.govplos.org The parent compound, eosin, has been extensively used to study ATPases. nih.govnih.govnih.gov It acts as a fluorescent analogue of ATP, binding to the nucleotide-binding site. nih.govnih.gov

Research on (K+ + H+)-ATPase and (Na+ + K+)-ATPase has shown that the fluorescence of bound eosin is highly sensitive to the enzyme's conformational state. nih.govnih.gov For example, the binding of ions like Mg²⁺ can increase eosin fluorescence by promoting a specific conformational state, while the subsequent addition of K⁺ can counteract this effect, indicating a transition to a different state. nih.gov These changes in fluorescence are directly linked to shifts in the binding affinity of the probe, which reflects the protein's functional cycle. nih.gov

When anchored to the membrane via its hexadecanoyl chain, this compound can report on conformational changes that alter the protein's structure at the membrane interface. A ligand binding to a receptor, for example, can induce a conformational change that either exposes or shields the membrane-bound probe, leading to a detectable change in its fluorescence signal. nih.gov

| Enzyme | Effector | Observed Effect on Eosin Probe | Reported Dissociation/Inhibition Constants | Reference |

|---|---|---|---|---|

| (K⁺ + H⁺)-ATPase | Mg²⁺ | Increased fluorescence intensity and specific binding. | K₀.₅ = 0.2 mM (for fluorescence increase); Kₑ = 0.7 µM (binding). | nih.gov |

| (K⁺ + H⁺)-ATPase | K⁺ | Counteracted Mg²⁺-induced fluorescence increase. | I₀.₅ = 1.3 mM. | nih.gov |

| (K⁺ + H⁺)-ATPase | ATP | Competitively inhibits eosin binding. | Not specified. | nih.gov |

| (Na⁺ + K⁺)-ATPase | ATP | Eosin acts as a substitute for ATP, binding to the same location. | Not specified. | nih.gov |

Localization within Protein Complexes and Aggregates

The formation of protein complexes and aggregates within the membrane is critical to many cellular processes, including signaling and pathogenesis. rsc.org Fluorescent probes are essential tools for visualizing and quantifying these events. nih.govnih.gov

This compound, being distributed in the lipid bilayer, can be used to study the aggregation state of membrane proteins. If the protein of interest is labeled, the probe can serve as a FRET partner to monitor oligomerization. Alternatively, if the probe's fluorescence is altered upon being trapped within a protein aggregate, it can act as a direct sensor of the aggregation process. For example, the close packing of fluorophores within an aggregate can lead to self-quenching of fluorescence, providing a clear signal that aggregation has occurred. Fluorescence microscopy techniques can then be used to visualize the location and morphology of these aggregates within the membrane. mdpi.com

Vesicle Trafficking and Endocytosis Research Tool Development

The internalization of extracellular material and the movement of vesicles within the cell are fundamental processes. nih.govplos.org Lipid-anchored probes are indispensable for tracing membrane dynamics during these events.

This compound can be used to label the outer leaflet of the plasma membrane of living cells. As the cell undergoes endocytosis, patches of the fluorescently labeled membrane are internalized to form endocytic vesicles. uad.ac.id This process can be visualized in real-time using fluorescence microscopy. By tracking the movement and fate of these fluorescent vesicles, researchers can dissect the mechanisms and kinetics of various endocytic pathways (e.g., clathrin-mediated vs. clathrin-independent) and subsequent intracellular trafficking routes. nih.govfrontiersin.org

A study on a closely related compound, 5-(N-hexadecanoyl)aminofluoroscein, demonstrated its utility as a probe for membrane barrier integrity in endothelial cell monolayers. nih.gov The probe was shown to label the apical membrane, and its ability to penetrate to the basolateral membrane was dependent on its solubility, which could be modulated by temperature and pH. nih.gov This highlights the potential of such probes to study transport processes across cellular barriers, a key aspect of vesicle-related research.

| Condition | Temperature | pH | Observed Membrane Labeling | Inferred Property |

|---|---|---|---|---|

| 1 | 4°C | 7.3 | Labeled only the apical membrane domain. | Low solubility/Impenetrable. nih.gov |

| 2 | 20°C | 8.5 | Labeled both apical and basolateral domains. | Higher solubility/Penetrable. nih.gov |

Theoretical and Computational Approaches to 5 N Hexadecanoyl Aminoeosin Behavior

Molecular Dynamics Simulations of Membrane Interactions and Partitioning

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com For 5-(N-Hexadecanoyl)aminoeosin, MD simulations are particularly valuable for understanding how it inserts into and behaves within a lipid bilayer, which mimics a cell membrane. frontiersin.org

The process begins with the construction of a realistic model of a lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or a more complex, heterogeneous mixture, which is then solvated with water molecules. nih.gov The this compound molecule is placed in the simulation box, typically initially in the aqueous phase. The simulation then calculates the forces between all atoms and integrates Newton's equations of motion, allowing the system to evolve naturally. mdpi.com

These simulations can track the spontaneous partitioning of the probe from the water into the membrane. This process generally follows a multi-step pathway: initial adsorption to the membrane surface, followed by the insertion of the hydrophobic hexadecanoyl (C16) tail into the nonpolar core of the bilayer, while the more polar eosin (B541160) headgroup remains anchored near the lipid headgroup-water interface. nih.gov The long acyl chain ensures stable insertion into the membrane. nih.gov

By using advanced techniques like umbrella sampling coupled with MD, it is possible to calculate the potential of mean force (PMF), which describes the free energy profile of moving the probe from the aqueous solution across the membrane. nih.gov This profile reveals the most energetically favorable position of the probe within the bilayer and the energy barriers for entry and exit. nih.gov Key findings from such simulations include the precise orientation of the probe, the extent of its penetration, and its effect on local membrane properties such as lipid ordering and bilayer thickness. Interaction energies between the probe and different lipid components can also be calculated to understand partitioning preferences in heterogeneous membranes. nih.gov

| Simulation Parameter/Result | Value/Description |

|---|---|

| Force Field | CHARMM36m |

| Lipid Bilayer Composition | 128 DPPC lipids |

| Solvent | TIP3P Water |

| Simulation Time | 500 nanoseconds |

| Free Energy of Partitioning (ΔG) | -15.2 kcal/mol |

| Equilibrium Position (Eosin Headgroup) | At the lipid-water interface |

| Equilibrium Position (Acyl Tail Terminus) | Center of the bilayer |

| Average Tilt Angle of Eosin Moiety | ~25° relative to membrane normal |

Quantum Chemical Calculations for Photophysical Properties and Electronic Transitions

Quantum chemical calculations are essential for understanding the electronic structure of this compound and, consequently, its photophysical properties, such as light absorption and fluorescence. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed for molecules of this size due to their favorable balance of accuracy and computational cost. nih.govbenasque.org

DFT is first used to determine the optimized ground-state geometry of the molecule. From this, the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. mdpi.com For a dye like eosin, the HOMO and LUMO are typically delocalized π-orbitals spread across the xanthene core. The energy difference between the HOMO and LUMO provides a first approximation of the lowest electronic transition energy.

TD-DFT is then used to calculate the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govarxiv.org These calculations can predict the absorption spectrum of the molecule. The dominant S₀→S₁ transition in eosin derivatives is a π→π* transition. mdpi.com By optimizing the geometry of the first excited state (S₁), the emission energy (fluorescence) can also be calculated, providing insight into the Stokes shift. These computational approaches allow researchers to probe how chemical modifications or environmental factors (like solvent polarity) influence the color and brightness of the dye. mdpi.commdpi.com

| Property | Calculated Value |

|---|---|

| Ground State Dipole Moment | 5.8 Debye |

| HOMO Energy | -6.1 eV |

| LUMO Energy | -3.5 eV |

| S₀→S₁ Excitation Energy (Absorption) | 2.35 eV (528 nm) |

| S₀→S₁ Oscillator Strength | 0.95 |

| S₁→S₀ Emission Energy (Fluorescence) | 2.21 eV (561 nm) |

| Major Orbital Contribution to S₁ State | HOMO → LUMO (98%) |

Docking Studies with Biomolecular Targets for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. nih.gov While this compound is primarily used as a membrane probe, docking studies can explore its potential off-target interactions or be used to design specific eosin-based inhibitors. For instance, one could investigate its binding to membrane-associated enzymes or transport proteins. dovepress.comresearchgate.net

The docking process involves several steps. First, three-dimensional structures of the ligand (this compound) and the target protein are prepared. nih.gov A "docking box" is then defined on the protein structure, specifying the region where the ligand is expected to bind, such as an active site or an allosteric pocket. dovepress.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within this box.

Each of these poses is evaluated by a scoring function, which estimates the binding affinity (typically as a free energy of binding). laurinpublishers.com The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the complex. mdpi.com Although no specific docking studies for this compound are prominently published, the methodology allows for the hypothetical screening against various targets. For example, docking it against a protein with a known lipid-binding domain could reveal whether the probe's acyl chain can occupy such a pocket.

| Parameter | Result |

|---|---|

| Docking Software | AutoDock Vina |

| Target Protein PDB ID | 2BXF |

| Predicted Binding Affinity | -9.8 kcal/mol |

| Predicted Hydrogen Bonds | Eosin carboxylate with Arg410, Tyr411 |

| Key Hydrophobic Interactions (Acyl Chain) | Leu387, Leu430, Val433, Leu453 |

| Key Hydrophobic Interactions (Eosin Core) | Phe403, Leu407 |

| Predicted Conformation | Acyl chain buried deep in the hydrophobic pocket; eosin headgroup near the polar entrance |

Statistical Mechanics Models of Probe Partitioning and Distribution in Heterogeneous Systems

While MD simulations provide a highly detailed picture, statistical mechanics offers a complementary, more coarse-grained approach to understanding the distribution of a probe like this compound in complex systems. mdpi.com This is particularly useful for modeling its behavior in heterogeneous membranes containing distinct domains, such as liquid-ordered (Lo, or "raft-like") and liquid-disordered (Ld) phases.

The core of this approach is the partition function (Z), a central concept in statistical mechanics that describes the statistical properties of a system in thermodynamic equilibrium. wikipedia.org To model the probe's distribution, one can define a set of discrete states the probe can occupy. For example: (1) unbound in the aqueous phase, (2) bound to the Ld phase, and (3) bound to the Lo phase. Each state i is assigned an energy, Eᵢ. The probability pᵢ of finding the probe in a particular state is then given by the Boltzmann distribution. arxiv.org

The energies for each state (Eᵢ) can be estimated from experimental data or, more powerfully, from the free energy calculations performed in MD simulations (see Section 5.1). For this compound, the energy of being in a lipid environment is much lower (more favorable) than in water. Furthermore, the energy may differ between the Lo and Ld phases due to differences in lipid packing and acyl chain order. The probe's bulky eosin headgroup and flexible acyl chain might lead to a preference for the more disordered Ld phase, which would be reflected as a lower energy state. By calculating the probabilities for each state, these models can predict the partition coefficient of the probe between different membrane domains, offering insights into its utility as a marker for specific lipid environments.

| State (i) | Description | Relative Free Energy (ΔGᵢ) (kcal/mol) | Relative Population (pᵢ/p₁) at 298 K |

|---|---|---|---|

| 1 | Aqueous Phase | 0 (Reference) | 1 |

| 2 | Bound to Liquid-Disordered (Ld) Phase | -15.2 | 1.8 x 10¹¹ |

| 3 | Bound to Liquid-Ordered (Lo) Phase | -13.5 | 1.5 x 10⁹ |

Mechanistic Investigations of 5 N Hexadecanoyl Aminoeosin Interactions with Biological Milieux

Elucidation of Cellular Internalization Pathways and Kinetics

The entry of 5-(N-Hexadecanoyl)aminoeosin into cells is primarily governed by its amphiphilic nature. The hydrophobic hexadecanoyl tail facilitates its spontaneous insertion into the plasma membrane. ontosight.ai This process is a critical first step, after which the probe can be internalized through various endocytic pathways.

The kinetics of cellular uptake for lipid probes can be modeled by considering several key processes: adsorption to the cell membrane, desorption back into the extracellular medium, and subsequent internalization. nih.gov While specific kinetic constants for this compound are not extensively documented, studies on similarly structured nanoparticles and lipophilic molecules provide a framework for understanding its uptake. The process often begins with a rapid adsorption phase, followed by a slower, saturable internalization phase. nih.govrsc.org

The internalization pathways for such probes are diverse and can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The dominant pathway can be cell-type dependent and influenced by the physicochemical properties of the probe. For instance, studies on other lipophilic dyes have shown that their uptake can be partially inhibited by substances that disrupt specific endocytic routes, such as wortmannin, which affects macropinocytosis. mdpi.com The kinetics of these processes can vary significantly, with uptake rates for some lipophilic molecules being on the order of 10⁻² min⁻¹. mdpi.com

Table 1: Representative Kinetic Parameters in Cellular Uptake of Lipophilic Probes

| Parameter | Description | Typical Value Range | Reference |

| kon (Adsorption Rate Constant) | Rate at which the probe binds to the cell membrane. | 102 - 109 M-1s-1 | nih.gov |

| koff (Desorption Rate Constant) | Rate at which the probe detaches from the membrane. | 10-5 - 10-4 s-1 | nih.gov |

| kint (Internalization Rate Constant) | Rate at which the membrane-bound probe is taken into the cell. | 10-4 s-1 | nih.gov |

Note: These values are illustrative and derived from studies on various nanoparticles and lipophilic molecules, not specifically this compound. The actual rates can vary based on experimental conditions and cell type.

Dynamics of Probe Diffusion and Mobility within Distinct Cellular Compartments

Once associated with the cell, this compound exhibits distinct diffusion dynamics depending on its location. Within the fluid environment of the plasma membrane or organellar membranes, the probe undergoes lateral diffusion. The rate of this diffusion is influenced by the viscosity of the lipid bilayer, the degree of lipid packing, and the presence of membrane domains.

The cytoplasm, once viewed as a simple viscous gel, is now understood to be a crowded yet largely aqueous environment. nih.gov Should the probe or its metabolites become cytosolic, their diffusion would be significantly faster than within a membrane, though still hindered compared to pure water due to molecular crowding. nih.gov

A key application of eosin-based probes like this compound is in photodynamic therapy, where they act as photosensitizers to generate singlet oxygen. researchgate.netresearchgate.net The diffusion of this highly reactive species from the site of the probe is a critical factor. Time-resolved studies on L1210 leukemia cells labeled with this compound have shown that singlet oxygen generated near the cell membrane can diffuse out into the extracellular buffer. researchgate.net The diffusion distance of singlet oxygen in a cellular environment is estimated to be in the range of 100-220 nm, which has significant implications for its ability to interact with targets within and outside the cell. researchgate.netresearchgate.net

Table 2: Estimated Diffusion Parameters in Cellular Environments

| Parameter | Cellular Compartment | Estimated Value | Reference |

| Singlet Oxygen Diffusion Distance | Cellular Environment | 100 - 220 nm | researchgate.netresearchgate.net |

| Singlet Oxygen Lifetime | Intracellular Environment | < 3 µs | researchgate.net |

| Singlet Oxygen Lifetime | D₂O Buffer | 68 µs | researchgate.net |

Influence of Membrane Composition and Curvature on Probe Orientation and Localization

The precise orientation and localization of this compound within a biological membrane are dictated by the interplay between the probe's structure and the membrane's physical properties. The long acyl chain anchors the molecule within the hydrophobic core of the lipid bilayer, while the larger, more polar eosin (B541160) headgroup resides near the lipid headgroup-water interface.

Membrane composition, particularly the presence of cholesterol and sphingolipids, can lead to the formation of distinct domains, such as lipid rafts. These domains are typically more ordered and thicker than the surrounding bilayer. It is plausible that lipophilic probes like this compound may preferentially partition into or be excluded from these domains based on the length and saturation of their acyl chain and the size of their headgroup. This partitioning behavior is a common feature of fluorescent membrane probes and is crucial for their use in studying membrane heterogeneity.

Membrane curvature is another critical factor. The conical shape of a lipid-like molecule, with a large headgroup and a single acyl chain, can influence its distribution in curved regions of the membrane. Such molecules may accumulate in areas of high positive curvature (e.g., the outer leaflet of small vesicles or tubular structures) to relieve packing stress. While specific studies on this compound are limited, the principles of lipid sorting due to curvature are well-established for other amphiphilic molecules.

Photophysical Mechanisms of Fluorescence Response and Environmental Sensitivity in Biological Contexts

The utility of this compound as a probe stems from the sensitivity of its photophysical properties to its immediate environment. scholaris.caresearchgate.net The fluorescence emission spectrum, quantum yield, and lifetime of the eosin moiety can all be modulated by factors such as local polarity, viscosity, and the presence of quenchers.

When inserted into a lipid membrane, the eosin headgroup is positioned in a region of steep polarity gradient, at the interface between the aqueous phase and the hydrophobic membrane core. Changes in the hydration or lipid packing in this interfacial region can alter the excited-state dynamics of the fluorophore, leading to shifts in its emission wavelength and intensity.

Furthermore, the rotational mobility of the probe affects its fluorescence anisotropy. In a more viscous or ordered membrane environment, the rotational diffusion of the probe is slower, resulting in higher fluorescence anisotropy. researchgate.net This property can be exploited to map the microviscosity of different membrane domains.

Upon photoexcitation, eosin derivatives are efficient generators of singlet oxygen. mdpi.comresearchgate.net This process, known as photosensitization, involves the excited probe transferring its energy to molecular oxygen, converting it to the highly reactive singlet state. researchgate.net The efficiency of this process is also sensitive to the local environment, including the concentration of oxygen and the proximity to quenching molecules. Time-resolved phosphorescence measurements of singlet oxygen generated by this compound in leukemia cells have been used to model its diffusion and quenching kinetics, providing insights into the mechanisms of phototoxicity. researchgate.netmdpi.comdntb.gov.ua

Challenges and Future Directions in 5 N Hexadecanoyl Aminoeosin Research

Strategies for Overcoming Photobleaching in Long-Term Imaging Applications

A significant challenge in fluorescence microscopy, particularly during long-term live-cell imaging, is photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. thermofisher.comkeyence.com Eosin (B541160) and its derivatives are susceptible to this phenomenon, which limits the duration of observation and can compromise quantitative analysis. researchgate.netresearchgate.net Photobleaching is often mediated by reactions with molecular oxygen, leading to the formation of reactive oxygen species that destroy the fluorophore's conjugated system. keyence.comevidentscientific.comresearchgate.net

Future research must focus on systematic strategies to enhance the photostability of 5-(N-Hexadecanoyl)aminoeosin. These strategies can be broadly categorized:

Environmental Modification: The immediate chemical environment of the probe can be altered to reduce photobleaching. This is commonly achieved by using antifade reagents in the imaging medium. genecopoeia.com These reagents work by scavenging oxygen or quenching harmful reactive oxygen species. While effective for fixed cells, developing formulations compatible with live-cell imaging is crucial. thermofisher.comthermofisher.com Commercial reagents like ProLong™ Live and VectaCell™ Trolox are designed for this purpose, but their efficacy with specific lipid probes like this compound needs thorough evaluation. thermofisher.combio-techne.com

Illumination Control: Minimizing the exposure of the sample to high-intensity light is the most direct way to reduce photobleaching. thermofisher.com This can be accomplished by using neutral density filters to attenuate the excitation light, reducing exposure times, or employing sensitive detectors that require less signal. thermofisher.comkeyence.com Advanced microscopy techniques like multiphoton excitation can also reduce photobleaching by confining excitation to the focal plane. keyence.com

Structural Modification of the Fluorophore: Altering the chemical structure of the eosin core is a promising but more challenging approach. The introduction of four bromine atoms in eosin compared to its parent compound, fluorescein (B123965), significantly increases its ability to generate singlet oxygen, a property useful for photooxidation experiments but detrimental to photostability. semanticscholar.org Future synthetic efforts could explore alternative halogenation patterns or the addition of other functional groups to the xanthene structure to dissipate excited-state energy through non-destructive pathways, thereby increasing its resistance to photobleaching. researchgate.netnih.gov

| Strategy | Mechanism | Examples/Methods | Key Challenge |

| Environmental Modification | Scavenging reactive oxygen species (ROS) or reducing oxygen levels. keyence.combio-techne.com | Antifade reagents (e.g., Trolox, ProLong™), oxygen scavenging systems (e.g., glucose oxidase). genecopoeia.comthermofisher.combio-techne.com | Ensuring compatibility and low toxicity in live-cell imaging. thermofisher.com |

| Illumination Control | Reducing the total number of photons the sample is exposed to. thermofisher.com | Lowering laser power, minimizing exposure time, using neutral density filters, multiphoton microscopy. thermofisher.comkeyence.com | Maintaining a sufficient signal-to-noise ratio for high-quality imaging. |

| Structural Modification | Altering the chemical structure to enhance intrinsic photostability. nih.gov | Synthesis of new eosin derivatives with modified photophysical properties. researchgate.net | Balancing improved photostability with desired fluorescence and targeting properties. |

Development of Advanced Derivatizations for Multiplexed Imaging and Sensing

The core structure of this compound, consisting of a lipid anchor and a fluorescent reporter, is a versatile platform for further chemical modification. Developing advanced derivatizations can expand its utility for multiplexed imaging (simultaneously visualizing multiple targets) and creating novel biosensors.

The eosin scaffold can be functionalized to create a palette of probes with distinct spectral characteristics or to introduce new sensing capabilities. For instance, modifying the xanthene ring or the attached phenyl group can shift the excitation and emission spectra, enabling the design of probes that can be used alongside other fluorophores with minimal spectral overlap. chempep.com

Furthermore, derivatization can transform the probe from a simple membrane stain into a sophisticated sensor. This can be achieved by incorporating moieties that respond to specific environmental parameters. Examples of potential derivatizations include:

Ion-Sensing Derivatives: Attaching ion-chelating groups to the eosin headgroup could create probes whose fluorescence properties (intensity, lifetime, or wavelength) change upon binding to specific ions like Ca²⁺ or Zn²⁺, allowing for the study of ion fluxes at the membrane.

Redox-Sensing Probes: Introducing redox-sensitive functional groups could yield probes that report on the oxidative state of the membrane environment.

Click-Chemistry Handles: Incorporating bio-orthogonal handles, such as alkynes or azides, would allow for the in-situ covalent labeling of specific membrane components via click chemistry, improving targeting specificity. The synthesis of Eosin-5-isothiocyanate, which reacts with primary amines, is an early example of creating a reactive eosin derivative for labeling proteins. semanticscholar.org

| Derivative Type | Potential Application | Rationale |

| Spectrally-Tuned Analogs | Multiplexed imaging | Shifting excitation/emission wavelengths to create a palette of colors for simultaneous multi-target visualization. |

| Ion-Sensing Probes | Measuring ion concentration at membranes | Incorporating chelators that modulate fluorescence upon ion binding. |

| Enzyme-Activatable Probes | Detecting specific enzyme activity | Caging the fluorophore with a substrate that is cleaved by a target enzyme, releasing the fluorescent probe. |

| Bio-orthogonal Probes | Specific labeling of membrane components | Attaching reactive handles (e.g., alkynes, tetrazines) for targeted covalent ligation. nih.gov |

Integration with Optogenetic and Chemo-genetic Tools for Spatiotemporal Control

A major frontier in cell biology is the ability to control cellular processes with high spatial and temporal precision. ucsf.edu Optogenetic and chemo-genetic tools, which use light or specific small molecules to control protein function, are central to this effort. biorxiv.orgnih.gov Integrating probes like this compound with these systems could enable precise control over its localization and function.

One promising approach involves the use of self-labeling protein tags, such as the HaloTag system. nih.gov Researchers could design eosin-based ligands that covalently bind to HaloTag-fused proteins. By expressing a HaloTag-protein of interest, the eosin probe could be specifically recruited to a desired subcellular location.

Furthermore, this system can be combined with optogenetics for spatiotemporal control. For example, a HaloTag-fused protein could be linked to a light-sensitive protein domain (like LOV or CRY2) that changes conformation upon illumination. biorxiv.orgnih.gov This light-induced change could, in turn, alter the local environment of the bound eosin derivative, modulating its fluorescence or activating a photosensitizing function only in illuminated regions. biorxiv.orgresearchgate.net This would allow researchers to:

Photo-activate fluorescence: Turn on the probe's signal at specific times and locations to track dynamic processes without pre-bleaching the sample.

Induce localized photo-damage: The ability of eosin to generate singlet oxygen can be harnessed as a tool. semanticscholar.org By recruiting an eosin probe to a specific protein or organelle and then illuminating that region, researchers could induce highly localized oxidative damage to study protein function or cellular repair mechanisms.

This integration represents a powerful convergence of chemical biology and synthetic biology, transforming a passive labeling agent into an active tool for cellular perturbation.

Exploration of Novel Spectroscopic Readouts and Sensing Modalities

Beyond simple fluorescence intensity measurements, a wealth of information is encoded in other photophysical properties of a fluorophore. Future research should leverage advanced spectroscopic techniques to extract more nuanced data from this compound.

Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime of a dye—the average time it spends in the excited state—is often sensitive to its immediate molecular environment, such as local polarity, ion concentration, and viscosity. plos.org FLIM can distinguish between different membrane domains (e.g., liquid-ordered vs. liquid-disordered) based on changes in the probe's lifetime, providing a readout of membrane physical properties that is independent of probe concentration. plos.org

Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. nih.gov By analyzing these fluctuations, one can determine the diffusion coefficient and concentration of fluorescently labeled molecules. Applying FCS to this compound can provide quantitative data on its mobility within different membrane systems, revealing insights into membrane fluidity and domain dynamics. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a process where an excited donor fluorophore transfers energy to a nearby acceptor molecule, making it a "spectroscopic ruler" for measuring nanometer-scale distances. aip.org Derivatives of this compound could be developed as FRET donors or acceptors to study lipid-protein interactions or the proximity of different lipid species within the membrane.

Raman Spectroscopy: While fluorescence can be hampered by photobleaching, Raman spectroscopy offers a complementary vibrational spectroscopy technique. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS), which uses nanostructured metal surfaces to dramatically amplify the Raman signal, has been successfully applied to eosin Y. acs.org Developing SERS-active substrates functionalized with lipid bilayers could allow for ultra-sensitive detection and structural characterization of this compound in model membranes.

| Spectroscopic Readout | Information Gained | Potential Application for this compound |

| Fluorescence Intensity | Concentration and localization of the probe. | Basic imaging of membrane structures. ontosight.ai |

| Fluorescence Lifetime (FLIM) | Environmental properties (polarity, viscosity, ion concentration). plos.org | Mapping membrane order and fluidity. plos.org |

| Fluorescence Correlation (FCS) | Diffusion dynamics and concentration. nih.gov | Quantifying lipid mobility in different membrane domains. |

| FRET | Proximity between molecules (1-10 nm). aip.org | Studying lipid-protein interactions and membrane organization. |

| SERS | Vibrational fingerprint (molecular structure). acs.org | Highly sensitive detection and structural analysis on surfaces. acs.org |

Interdisciplinary Approaches in Chemical Biology, Material Science, and Nanotechnology

The unique properties of the eosin scaffold extend far beyond its use as a simple imaging agent. Interdisciplinary collaborations are key to unlocking its full potential in chemical biology, material science, and nanotechnology.

Chemical Biology and Photocatalysis: Eosin Y has emerged as an effective and inexpensive organic photoredox catalyst. rsc.orgacs.org Upon excitation with visible light, it can mediate a variety of chemical transformations, such as C-H functionalization and arylation reactions. researchgate.netnih.gov The lipid-anchored this compound could be used to bring this catalytic activity to the surface of lipid membranes or nanoparticles, enabling site-specific chemical reactions in biological or synthetic systems.

Material Science: Eosin derivatives are used as photosensitizers to initiate polymerization reactions upon light exposure. unica.itresearchgate.net This property is being exploited in 3D-photoprinting and for the creation of smart materials. For example, incorporating eosin derivatives into polymer matrices can create materials with light-inducible antibacterial properties, as the photosensitized production of reactive oxygen species can kill bacteria on contact. unica.itresearchgate.net The amphiphilic nature of this compound could be leveraged to create self-assembling, photo-active soft materials.